Cas no 873536-93-7 (2,3,5,6-tetrafluoro-4-iodobenzoic acid)

2,3,5,6-tetrafluoro-4-iodobenzoic acid structure
873536-93-7 structure
Nome do Produto:2,3,5,6-tetrafluoro-4-iodobenzoic acid
N.o CAS:873536-93-7
MF:C7HF4IO2
MW:319.979728460312
MDL:MFCD30632945
CID:1877219
PubChem ID:86089259

2,3,5,6-tetrafluoro-4-iodobenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid, 2,3,5,6-tetrafluoro-4-iodo-
    • 2,3,5,6-tetrafluoro-4-iodobenzoic acid
    • 2,3,5,6-Tetrafluoro-4-iodobenzoic acid (ACI)
    • G71504
    • EN300-314644
    • SCHEMBL5671480
    • 873536-93-7
    • 2,3,5,6-tetrafluoro-4-iodo-benzoic acid
    • MFCD30632945
    • MDL: MFCD30632945
    • Inchi: 1S/C7HF4IO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)
    • Chave InChI: IPBIQLSWJVGNAI-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=C(F)C(I)=C(F)C=1F)O

Propriedades Computadas

  • Massa Exacta: 319.89574g/mol
  • Massa monoisotópica: 319.89574g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 224
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 37.3Ų
  • XLogP3: 2.5

2,3,5,6-tetrafluoro-4-iodobenzoic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-314644-0.1g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
0.1g
$241.0 2023-09-05
Enamine
EN300-314644-0.25g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
0.25g
$347.0 2023-09-05
Aaron
AR021KVM-2.5g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
2.5g
$1909.00 2023-12-15
Enamine
EN300-314644-1g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
1g
$699.0 2023-09-05
Aaron
AR021KVM-5g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
5g
$2814.00 2023-12-15
Enamine
EN300-314644-5g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
5g
$2028.0 2023-09-05
1PlusChem
1P021KNA-1g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
1g
$926.00 2024-04-20
Aaron
AR021KVM-500mg
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
500mg
$776.00 2023-12-15
Enamine
EN300-314644-0.05g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
0.05g
$162.0 2023-09-05
Enamine
EN300-314644-2.5g
2,3,5,6-tetrafluoro-4-iodobenzoic acid
873536-93-7 95%
2.5g
$1370.0 2023-09-05

2,3,5,6-tetrafluoro-4-iodobenzoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Zinc ,  Ammonia Solvents: Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -70 °C; 15 min, -70 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  -70 °C; -70 °C → rt
1.5 Reagents: Sulfuric acid Solvents: Water ;  rt
Referência
Structure-Function Relationships in Liquid-Crystalline Halogen-Bonded Complexes
Bruce, Duncan W.; et al, Chemistry - A European Journal, 2010, 16(31), 9511-9524

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 4 h, rt
Referência
Organic base-mediated wittig reaction of perfluorohalogenated benzaldehydes for designing halogen bond-driven smart polymer materials: toward digitalization as reliable strategy in organic synthesis
Hori, Tatsuaki; et al, ChemRxiv, 2023, 1, 1-13

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 min, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 30 min, rt
Referência
Concurring Chalcogen- and Halogen-Bonding Interactions in Supramolecular Polymers for Crystal Engineering Applications
Biot, Nicolas; et al, Chemistry - A European Journal, 2020, 26(13), 2904-2913

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 15 min, -78 °C; -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Competing hydrogen-bond and halogen-bond donors in crystal engineering
Aakeroey, Christer B.; et al, CrystEngComm, 2013, 15(16), 3125-3136

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 15 min, -78 °C
1.3 -78 °C; -78 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
Facile synthesis and supramolecular chemistry of hydrogen bond/halogen bond-driven multi-tasking tectons
Aakeroey, Christer B.; et al, Chemical Communications (Cambridge, 2011, 47(16), 4688-4690

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 4 h, rt
Referência
Synthesis of Halogen-Bond-Donor-Site-Introduced Functional Monomers through Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small-Molecule Synthesis
Hori, Tatsuaki; et al, Synlett, 2023, 34(20), 2455-2460

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium iodide
Referência
Molecularly imprinted polymers with halogen bonding-based molecular recognition sites
Takeuchi, Toshifumi; et al, Tetrahedron Letters, 2005, 46(52), 9025-9027

Método de produção 8

Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Dimethyl sulfoxide
Referência
Synthesis of Tetrafluorinated Aromatic Amino Acids with Distinct Signatures in 19F NMR
Qin, Luoheng; et al, Organic Letters, 2012, 14(2), 528-531

Método de produção 9

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  rt → reflux; 18 h, reflux
Referência
Supramolecular Synthesis Based on a Combination of Hydrogen and Halogen Bonds
Aakeroy, Christer B.; et al, Crystal Growth & Design, 2009, 9(1), 432-441

2,3,5,6-tetrafluoro-4-iodobenzoic acid Raw materials

2,3,5,6-tetrafluoro-4-iodobenzoic acid Preparation Products

2,3,5,6-tetrafluoro-4-iodobenzoic acid Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:873536-93-7)Benzoic acid, 2,3,5,6-tetrafluoro-4-iodo-
sfd7749
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito